molecular formula C13H24N2O3 B14021539 tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate

Cat. No.: B14021539
M. Wt: 256.34 g/mol
InChI Key: ITYPWOAHUOCICR-UHFFFAOYSA-N
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Description

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate is a chemical compound with the molecular formula C13H24N2O3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction is often catalyzed by a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the scalability of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (6-oxopiperidin-3-yl)carbamate
  • tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
  • tert-Butyl 2,6-dioxopiperidin-3-ylcarbamate

Uniqueness

tert-Butyl (1-isopropyl-6-oxopiperidin-3-yl)carbamate is unique due to the presence of the isopropyl group at the 1-position of the piperidine ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl N-(6-oxo-1-propan-2-ylpiperidin-3-yl)carbamate

InChI

InChI=1S/C13H24N2O3/c1-9(2)15-8-10(6-7-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)

InChI Key

ITYPWOAHUOCICR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(CCC1=O)NC(=O)OC(C)(C)C

Origin of Product

United States

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